Methyl 2-formylnicotinate

Description

The exact mass of the compound Methyl 2-formylnicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-formylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-formylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

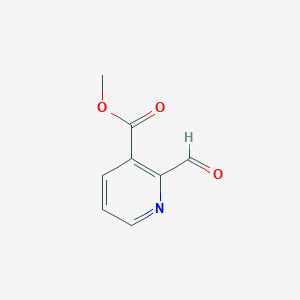

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-12-8(11)6-3-2-4-9-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCNFHHJOBSFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554728 | |

| Record name | Methyl 2-formylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25230-59-5 | |

| Record name | Methyl 2-formylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-formylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-formylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for methyl 2-formylnicotinate, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process, commencing with the synthesis of the key intermediate, methyl 2-methylnicotinate, followed by its selective oxidation to the target aldehyde. This document furnishes detailed experimental protocols, consolidated quantitative data for easy reference, and visual diagrams of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.

Core Synthesis Pathway

The synthesis of methyl 2-formylnicotinate is proposed via a two-step sequence. The initial step involves the construction of the pyridine ring to form methyl 2-methylnicotinate from acyclic precursors. The subsequent step is the selective oxidation of the methyl group at the 2-position to the desired formyl group.

Caption: Proposed two-step synthesis pathway for methyl 2-formylnicotinate.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis, derived from analogous procedures and patent literature.

Table 1: Synthesis of Methyl 2-methylnicotinate

| Parameter | Value | Reference |

| Reactants | ||

| 1,1,3,3-Tetramethoxypropane | 1.5 - 2.5 mol eq. | [1] |

| β-Aminocrotonic acid methyl ester | 1.0 mol eq. | [1] |

| Acid (e.g., HCl, p-TsOH) | 2.0 - 3.0 mol eq. | [1] |

| Solvent | Methanol | [1] |

| Reaction Conditions | ||

| Temperature (Step 1) | 40 - 50 °C | [1] |

| Reaction Time (Step 1) | 3 - 4 hours | [1] |

| Temperature (Step 2) | 50 - 60 °C | [1] |

| Reaction Time (Step 2) | 5 - 7 hours | [1] |

| Yield and Purity | ||

| Yield | > 65% | [1] |

| Purity | > 98% | [1] |

Table 2: Oxidation of Methyl 2-methylnicotinate (Proposed)

| Parameter | Value | Reference |

| Reactants | ||

| Methyl 2-methylnicotinate | 1.0 eq. | N/A |

| Selenium Dioxide (SeO₂) | 1.1 - 1.5 eq. | [2] |

| Solvent | Dioxane or Toluene | [3] |

| Reaction Conditions | ||

| Temperature | Reflux | [3] |

| Reaction Time | 4 - 24 hours (monitored by TLC) | N/A |

| Yield | ||

| Expected Yield | 40 - 60% (estimated) | N/A |

Experimental Protocols

Step 1: Synthesis of Methyl 2-methylnicotinate

This procedure is adapted from patent literature, which describes a high-yield and scalable method.[1]

Materials:

-

1,1,3,3-Tetramethoxypropane

-

β-Aminocrotonic acid methyl ester

-

Hydrochloric acid (20-25% aqueous solution) or p-Toluenesulfonic acid (30% aqueous solution)

-

Methanol

-

Sodium hydroxide (10% aqueous solution)

-

Ethyl acetate

-

Water

Procedure:

-

Preparation of Intermediate B: In a suitable reactor at room temperature, add 1,1,3,3-tetramethoxypropane (2.0 mol). While stirring, add a 25% aqueous solution of hydrochloric acid (2.0 mol). Control the temperature at 45 °C and allow the reaction to proceed for 3 hours.

-

Ring Formation: In a separate reactor, add β-aminocrotonic acid methyl ester (1.0 mol) and methanol (7.0 mol). Heat the mixture to 60 °C. To this, add the product from the previous step. Maintain the reaction at 60 °C for 7 hours.

-

Work-up and Purification:

-

Concentrate the reaction solution under reduced pressure.

-

Neutralize the concentrated solution to a pH of 7.0 with a 10% aqueous sodium hydroxide solution.

-

Extract the product with ethyl acetate (7 times the mass of the starting β-aminocrotonic acid methyl ester).

-

Wash the organic phase with water (5 times the mass of the starting ester).

-

Concentrate the organic phase and purify the residue by vacuum distillation to yield methyl 2-methylnicotinate.

-

Step 2: Oxidation of Methyl 2-methylnicotinate to Methyl 2-formylnicotinate (Proposed)

This proposed protocol is based on the known reactivity of selenium dioxide for the oxidation of activated methyl groups on heterocyclic rings.[2]

Materials:

-

Methyl 2-methylnicotinate

-

Selenium dioxide (SeO₂)

-

Dioxane (or Toluene)

-

Diatomaceous earth (Celite®)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (or Ethyl Acetate)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend methyl 2-methylnicotinate (1.0 eq.) and selenium dioxide (1.2 eq.) in dioxane.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary, typically between 4 to 24 hours.

-

Work-up and Purification:

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the selenium byproduct. Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain methyl 2-formylnicotinate.

-

Mandatory Visualization

Caption: General experimental workflow for the synthesis and purification of methyl 2-formylnicotinate.

References

Methyl 2-formylnicotinate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 2-formylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Methyl 2-formylnicotinate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its physicochemical characteristics, spectral data, and a proposed synthetic pathway.

Core Chemical Properties

Methyl 2-formylnicotinate, with the CAS number 25230-59-5, is a pyridine derivative featuring both a methyl ester and an aldehyde functional group. These functionalities make it a versatile intermediate for the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of Methyl 2-formylnicotinate

| Property | Value | Source |

| CAS Number | 25230-59-5 | N/A |

| Molecular Formula | C₈H₇NO₃ | [][2] |

| Molecular Weight | 165.15 g/mol | [][2] |

| Predicted Boiling Point | 274.1 ± 25.0 °C | [3][4] |

| Predicted Density | 1.249 ± 0.06 g/cm³ | [3][4] |

| Predicted pKa | 1.07 ± 0.10 | [3][4] |

| Appearance | Off-white to light yellow solid | [3][4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3][4] |

Note: Some physical properties are predicted based on computational models for the closely related isomer, Methyl 2-formylisonicotinate, and should be confirmed experimentally.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aldehyde proton.

Table 2: Predicted ¹H NMR Chemical Shifts for Methyl 2-formylnicotinate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Aromatic (H-4, H-5, H-6) | 7.5 - 9.0 | Multiplets |

| Methyl Ester (-OCH₃) | 3.8 - 4.0 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for Methyl 2-formylnicotinate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 185 - 200 |

| Ester Carbonyl (C=O) | 160 - 175 |

| Aromatic Carbons | 120 - 160 |

| Methyl Ester Carbon (-OCH₃) | 50 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies for Methyl 2-formylnicotinate

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aldehyde) | 2700 - 2850 |

| C=O stretch (aldehyde) | 1690 - 1715 |

| C=O stretch (ester) | 1715 - 1735 |

| C=C stretch (aromatic) | 1400 - 1600 |

| C-O stretch (ester) | 1000 - 1300 |

Experimental Protocols

Proposed Synthesis of Methyl 2-formylnicotinate

A plausible synthetic route to Methyl 2-formylnicotinate involves the oxidation of the corresponding primary alcohol, methyl 2-(hydroxymethyl)nicotinate. A well-established method for this transformation utilizes Dess-Martin periodinane (DMP), a mild and selective oxidizing agent for primary alcohols to aldehydes.

Reaction Scheme:

References

An In-depth Technical Guide to Methyl 2-formylnicotinate

CAS Number: 25230-59-5

This technical guide provides a comprehensive overview of Methyl 2-formylnicotinate, a pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of in-depth technical data for this specific compound, this guide presents the existing information and supplements it with data from closely related analogs to provide a thorough understanding of its chemical properties, potential reactivity, and applications.

Physicochemical and Spectroscopic Data

Quantitative data for Methyl 2-formylnicotinate is summarized in the table below. This information is critical for its identification, handling, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| CAS Number | 25230-59-5 | [1] |

| Storage Temperature | 2-8°C (under inert atmosphere) | [1] |

| SMILES Code | O=C(OC)C1=C(C=O)N=CC=C1 | [1] |

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While a comprehensive, publicly available dataset for Methyl 2-formylnicotinate is limited, the expected spectral characteristics can be inferred from its structure and data on analogous compounds.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aldehyde proton (around 9-10 ppm), aromatic protons on the pyridine ring, and the methyl ester protons (around 3-4 ppm). |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon, ester carbonyl carbon, aromatic carbons, and the methyl ester carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde and the ester, C-O stretch of the ester, and C=N/C=C stretching of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the methoxy group, the formyl group, and cleavage of the pyridine ring. |

Synthesis and Reactivity

Representative Experimental Protocol: Oxidation of a Hydroxymethyl Nicotinate

Disclaimer: The following protocol is a representative method based on the synthesis of a related isomer and has not been validated for Methyl 2-formylnicotinate.

Materials:

-

Methyl 2-(hydroxymethyl)nicotinate

-

Manganese dioxide (activated)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

A mixture of Methyl 2-(hydroxymethyl)nicotinate and an excess of activated manganese dioxide in dichloromethane is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the manganese dioxide.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford Methyl 2-formylnicotinate.

The chemical reactivity of Methyl 2-formylnicotinate is dictated by its two primary functional groups: the aldehyde and the methyl ester, both attached to a pyridine ring.

-

Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and active methylene compounds to form imines, enamines, and other derivatives. The reactivity of the aldehyde is influenced by the electron-withdrawing nature of the adjacent pyridine ring.

-

Methyl Ester Group: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and can react with amines to form amides.

-

Pyridine Ring: The pyridine nitrogen can act as a base or a nucleophile. The ring itself can participate in electrophilic and nucleophilic aromatic substitution reactions, with the positions of substitution being directed by the existing substituents.

Potential Applications in Drug Discovery and Development

While direct biological studies on Methyl 2-formylnicotinate are scarce, the broader class of pyridine-2-carbaldehyde derivatives has been investigated for various therapeutic applications. These compounds often serve as precursors for the synthesis of more complex molecules with biological activity.

Notably, thiosemicarbazone derivatives of pyridine-2-carbaldehyde have shown promise as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis, making them potential anticancer agents.[2] The aldehyde functionality of Methyl 2-formylnicotinate provides a convenient handle for the synthesis of such thiosemicarbazones and other Schiff base derivatives.

The nicotinic acid scaffold itself is a well-established pharmacophore present in numerous approved drugs. Modifications at the 2- and 3-positions of the pyridine ring can lead to compounds with a wide range of biological activities. Therefore, Methyl 2-formylnicotinate represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Visualizations

Synthetic Workflow

Caption: General synthetic approach to Methyl 2-formylnicotinate.

Key Reaction Pathways

Caption: Potential reactions of the functional groups in Methyl 2-formylnicotinate.

References

An In-depth Technical Guide to the Molecular Structure of Methyl 2-formylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of Methyl 2-formylnicotinate, a key heterocyclic building block in organic synthesis and drug discovery. This document collates and presents essential structural and physicochemical data, including molecular identifiers, and predicted properties. While experimental data on the precise molecular geometry and spectroscopic characteristics remain limited in publicly accessible databases, this guide establishes a foundational understanding of the molecule's structural attributes based on available information and computational predictions. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this compound and its derivatives.

Introduction

Methyl 2-formylnicotinate (CAS No: 25230-59-5) is a substituted pyridine derivative featuring a methyl ester at the 3-position and a formyl group at the 2-position of the pyridine ring. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex heterocyclic compounds, including potential pharmaceutical agents. A thorough understanding of its molecular structure is paramount for predicting its reactivity, designing synthetic pathways, and interpreting analytical data. This guide aims to consolidate the known structural information for Methyl 2-formylnicotinate.

Molecular Identity and Physicochemical Properties

A summary of the key identifiers and predicted physicochemical properties for Methyl 2-formylnicotinate is presented in Table 1. This data is crucial for the unambiguous identification and characterization of the molecule.

Table 1: Molecular Identifiers and Physicochemical Properties of Methyl 2-formylnicotinate

| Property | Value | Source |

| IUPAC Name | methyl 2-formylpyridine-3-carboxylate | N/A |

| CAS Number | 25230-59-5 | [1][2] |

| Chemical Formula | C₈H₇NO₃ | [1][2] |

| Molecular Weight | 165.15 g/mol | [1][2] |

| SMILES | O=C(OC)C1=C(C=O)N=CC=C1 | [2] |

| Appearance | Dark Brown Low-Melting Solid | [3] |

| Purity | 95% | [3] |

Note: Some properties may be computationally predicted and not based on experimental determination.

Molecular Structure Visualization

The two-dimensional chemical structure of Methyl 2-formylnicotinate is depicted below, illustrating the connectivity of atoms and the arrangement of the formyl and methyl ester functional groups on the pyridine ring.

Caption: 2D structure of Methyl 2-formylnicotinate.

Experimental Data (To be determined)

Crystallographic Data

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. A search of the Cambridge Structural Database (CSD) did not yield a crystal structure for Methyl 2-formylnicotinate. Should this data become available, it would be presented in a tabular format as shown below.

Table 2: Hypothetical Crystallographic Data for Methyl 2-formylnicotinate

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C2-C3 | TBD |

| C3-C4 | TBD |

| C4-C5 | TBD |

| C5-C6 | TBD |

| C6-N1 | TBD |

| N1-C2 | TBD |

| C2-C(formyl) | TBD |

| C(formyl)=O | TBD |

| C3-C(ester) | TBD |

| C(ester)=O | TBD |

| C(ester)-O | TBD |

| O-C(methyl) | TBD |

| Bond Angles (°) ** | |

| N1-C2-C3 | TBD |

| C2-C3-C4 | TBD |

| C3-C4-C5 | TBD |

| C4-C5-C6 | TBD |

| C5-C6-N1 | TBD |

| C6-N1-C2 | TBD |

| C3-C2-C(formyl) | TBD |

| C2-C3-C(ester) | TBD |

| Torsion Angles (°) ** | |

| N1-C2-C3-C(ester) | TBD |

| C4-C3-C2-C(formyl) | TBD |

TBD: To Be Determined

Spectroscopic Data

Spectroscopic techniques are essential for confirming the structure of a molecule and understanding the chemical environment of its atoms.

¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule, respectively. Predicted chemical shifts can be calculated using computational methods, but experimental data is required for definitive assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| Pyridine H-4 | TBD | TBD |

| Pyridine H-5 | TBD | TBD |

| Pyridine H-6 | TBD | TBD |

| Formyl H | TBD | TBD |

| Methyl H | TBD | TBD |

| Pyridine C-2 | - | TBD |

| Pyridine C-3 | - | TBD |

| Pyridine C-4 | - | TBD |

| Pyridine C-5 | - | TBD |

| Pyridine C-6 | - | TBD |

| Formyl C | - | TBD |

| Ester C=O | - | TBD |

| Methyl C | - | TBD |

TBD: To Be Determined

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected Characteristic IR Absorptions

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1720-1740 |

| C=O (Aldehyde) | ~1700-1725 |

| C=N, C=C (Aromatic) | ~1400-1600 |

| C-O (Ester) | ~1000-1300 |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Aliphatic) | ~2850-3000 |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The expected molecular ion peak [M]⁺ would be observed at m/z 165.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and analysis of Methyl 2-formylnicotinate are not extensively reported in readily accessible literature. However, general synthetic strategies for related nicotinic acid derivatives can be adapted.

Synthesis

A plausible synthetic route to Methyl 2-formylnicotinate could involve the oxidation of the corresponding 2-methylnicotinate derivative. A generalized workflow for such a transformation is presented below.

Caption: Generalized synthetic workflow for Methyl 2-formylnicotinate.

A detailed experimental protocol would require optimization of the oxidizing agent, solvent, temperature, and reaction time.

Analysis

The purity and identity of synthesized Methyl 2-formylnicotinate would be confirmed using a combination of chromatographic and spectroscopic techniques.

Caption: General analytical workflow for Methyl 2-formylnicotinate.

Conclusion

This technical guide has summarized the currently available structural and physicochemical information for Methyl 2-formylnicotinate. While key identifiers and predicted properties are established, a significant gap exists in the public domain regarding experimental data for its three-dimensional structure and comprehensive spectroscopic characterization. The workflows for its synthesis and analysis are based on established organic chemistry principles for related compounds. Further experimental investigation is necessary to fully elucidate the precise molecular structure and reactivity of this important synthetic intermediate. This guide serves as a foundational reference for researchers and encourages the publication of detailed experimental data to enrich the scientific understanding of this compound.

References

Spectroscopic Profile of Methyl 2-Formylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for methyl 2-formylnicotinate. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are supported by data from analogous compounds and general spectroscopic theory.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for methyl 2-formylnicotinate.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | N/A |

| Pyridine H-6 | 8.8 - 9.2 | Doublet (d) | 4.0 - 6.0 |

| Pyridine H-4 | 8.2 - 8.6 | Doublet (d) | 7.0 - 9.0 |

| Pyridine H-5 | 7.4 - 7.8 | Doublet of Doublets (dd) | 4.0 - 9.0 |

| Methyl Ester (-OCH₃) | 3.9 - 4.2 | Singlet (s) | N/A |

Predictions are based on typical chemical shifts for protons on a pyridine ring substituted with an aldehyde and a methyl ester.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 185 - 195 |

| Ester Carbonyl (C=O) | 165 - 175 |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-6 | 148 - 153 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-3 | 130 - 135 |

| Pyridine C-5 | 125 - 130 |

| Methyl Ester (-OCH₃) | 50 - 55 |

Predictions are based on characteristic chemical shifts for carbons in pyridine, aldehyde, and methyl ester functional groups.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aldehyde) | 2700 - 2850 | Stretching, often two bands |

| C=O (Aldehyde) | 1690 - 1715 | Stretching |

| C=O (Ester) | 1720 - 1740 | Stretching |

| C=N, C=C (Aromatic) | 1400 - 1600 | Ring Stretching |

| C-O (Ester) | 1100 - 1300 | Stretching |

Predictions are based on typical infrared absorption frequencies for the functional groups present in the molecule.[1][2]

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]+• | 165 | Molecular Ion |

| [M-OCH₃]+ | 134 | Loss of methoxy radical from the ester |

| [M-CHO]+ | 136 | Loss of the formyl group |

| [M-COOCH₃]+ | 106 | Loss of the methoxycarbonyl group |

| [Pyridine ring fragments] | Various | Further fragmentation of the pyridine ring |

Predictions are based on common fragmentation patterns for aromatic esters and aldehydes.[3][4]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accuracy. Below are generalized methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in methyl 2-formylnicotinate.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of methyl 2-formylnicotinate in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the signal multiplicities (singlet, doublet, etc.) and coupling constants to deduce proton-proton connectivities.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. This will result in each unique carbon appearing as a singlet.

-

Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in methyl 2-formylnicotinate based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid methyl 2-formylnicotinate sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of methyl 2-formylnicotinate.

Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

-

For a volatile compound, direct insertion via a heated probe or injection into a gas chromatograph (GC-MS) can be used.

-

Dissolve a small amount of the sample in a volatile solvent if using GC-MS.

Data Acquisition (EI-MS):

-

The sample is vaporized and enters the ion source.

-

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of methyl 2-formylnicotinate.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of methyl 2-formylnicotinate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 3. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to Methyl 2-formylnicotinate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-formylnicotinate is a versatile pyridine derivative that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and derivatization strategies. Detailed experimental protocols for key transformations, including the synthesis of the core molecule and its subsequent reactions, are presented. Furthermore, this document explores the landscape of the biological activities of its derivatives, supported by quantitative data and logical workflow diagrams to facilitate further research and development in this promising area.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. Among them, nicotinate esters functionalized with a reactive formyl group offer a unique platform for chemical diversification. Methyl 2-formylnicotinate, in particular, with its electrophilic aldehyde and ester functionalities, is a valuable intermediate for constructing complex molecular architectures. The strategic positioning of the formyl group at the 2-position allows for a range of chemical manipulations, leading to the synthesis of novel compounds with diverse pharmacological profiles. This guide aims to provide a detailed technical resource for researchers engaged in the exploration of methyl 2-formylnicotinate and its derivatives.

Physicochemical Properties of Methyl 2-formylnicotinate

A clear understanding of the physicochemical properties of the core compound is essential for its effective use in synthesis and for the interpretation of experimental results.

| Property | Value | Reference |

| CAS Number | 25230-59-5 | N/A |

| Molecular Formula | C₈H₇NO₃ | N/A |

| Molecular Weight | 165.15 g/mol | N/A |

| Appearance | Likely a solid or oil | Inferred |

| Solubility | Soluble in common organic solvents | Inferred |

Synthesis of Methyl 2-formylnicotinate

The synthesis of methyl 2-formylnicotinate can be approached through several synthetic routes. A common strategy involves the selective oxidation of the corresponding 2-methylnicotinate.

Synthetic Pathway: Oxidation of Methyl 2-methylnicotinate

A plausible and frequently employed method for the introduction of a formyl group on a pyridine ring is the selective oxidation of a methyl group. This transformation can be challenging due to the potential for over-oxidation to the carboxylic acid. However, specific reagents and controlled reaction conditions can achieve the desired aldehyde.

Caption: Synthetic workflow for the preparation of Methyl 2-formylnicotinate.

Experimental Protocol: Oxidation with Selenium Dioxide

This protocol describes a general method for the oxidation of a methyl group on a pyridine ring to a formyl group using selenium dioxide. Caution: Selenium compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

-

Methyl 2-methylnicotinate

-

Selenium dioxide (SeO₂)

-

Dioxane (anhydrous)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methylnicotinate (1.0 eq) in anhydrous dioxane.

-

Under an inert atmosphere, add selenium dioxide (1.1 - 1.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the black selenium precipitate. Wash the precipitate with a small amount of dioxane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 2-formylnicotinate.

Derivatization of Methyl 2-formylnicotinate

The presence of the aldehyde functionality makes methyl 2-formylnicotinate an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of a diverse library of derivatives.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] This reaction is particularly useful for forming α,β-unsaturated systems, which are themselves valuable synthetic intermediates.

Caption: Logical workflow of the Knoevenagel condensation with Methyl 2-formylnicotinate.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol provides a general procedure for the Knoevenagel condensation of methyl 2-formylnicotinate with malononitrile.

Materials:

-

Methyl 2-formylnicotinate

-

Malononitrile

-

Ethanol or Isopropanol

-

Piperidine or Triethylamine (catalytic amount)

-

Standard laboratory glassware

Procedure:

-

Dissolve methyl 2-formylnicotinate (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. This reaction allows for the stereoselective formation of carbon-carbon double bonds.

Caption: Logical workflow of the Wittig reaction with Methyl 2-formylnicotinate.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol outlines a general procedure for the Wittig reaction to synthesize a stilbene-like derivative.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Strong base (e.g., n-Butyllithium, Sodium hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))

-

Methyl 2-formylnicotinate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.0 eq) to the suspension. The formation of the ylide is indicated by a color change (typically to deep red or orange).

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of methyl 2-formylnicotinate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Activities of Methyl 2-formylnicotinate Derivatives

While specific biological data for derivatives of methyl 2-formylnicotinate is not extensively reported in publicly available literature, the broader class of substituted nicotinaldehydes and their derivatives has shown a range of pharmacological activities. Chalcones, which can be synthesized from nicotinaldehydes, are known to possess diverse biological properties including antimicrobial, anti-inflammatory, and anticancer activities.[2]

Derivatives of nicotinic acid have been investigated for various therapeutic applications. For instance, some nicotinic acid derivatives have been explored for their potential in treating central nervous system disorders. The structural motifs accessible from methyl 2-formylnicotinate are present in numerous biologically active molecules, suggesting that its derivatives are promising candidates for drug discovery programs.

Further research is warranted to systematically evaluate the biological profiles of compounds derived from methyl 2-formylnicotinate. High-throughput screening of a library of these derivatives against various biological targets could unveil novel therapeutic agents.

Conclusion

Methyl 2-formylnicotinate is a highly valuable and versatile building block in organic synthesis. Its straightforward, albeit requiring careful control, synthesis and the reactivity of its formyl group open avenues for the creation of a multitude of derivatives. The Knoevenagel and Wittig reactions are just two examples of the powerful transformations that can be employed to elaborate its structure. The potential for discovering novel bioactive compounds from this scaffold is significant, making it an attractive target for further investigation by researchers in drug discovery and development. This guide provides the foundational knowledge and detailed protocols to facilitate such explorations.

References

A Theoretical and Computational Analysis of Methyl 2-formylnicotinate and Its Analogs: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Methyl 2-formylnicotinate. Due to the limited availability of direct theoretical studies on this specific molecule, this document establishes a framework based on computational analyses of analogous compounds, including pyridine-2-carboxaldehyde and various nicotinic acid derivatives. The guide details standard computational protocols, presents representative data in a structured format, and visualizes key computational workflows and reaction pathways. This document is intended to serve as a foundational resource for researchers seeking to apply computational chemistry techniques to investigate the electronic structure, reactivity, and potential applications of Methyl 2-formylnicotinate and related heterocyclic compounds in drug discovery and materials science.

Introduction

Methyl 2-formylnicotinate is a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. It serves as a versatile intermediate in the preparation of more complex molecules, including potential modulators of biological targets such as hemoglobin and collagen prolyl 4-hydroxylase.[1][2][3] Understanding the molecule's conformational preferences, electronic properties, and reactivity is crucial for its effective utilization.

Theoretical and computational chemistry offer powerful tools for elucidating these characteristics at a molecular level. Methods like Density Functional Theory (DFT) can provide valuable insights into molecular geometry, vibrational frequencies, and electronic properties, complementing experimental data.[4] This guide outlines the standard computational approaches for studying Methyl 2-formylnicotinate and its analogs, providing a robust protocol for in-silico investigation.

Molecular and Physicochemical Properties

While extensive experimental data for Methyl 2-formylnicotinate is not widely published, some key identifiers and spectral information have been reported.

| Property | Data | Reference(s) |

| Molecular Formula | C₈H₇NO₃ | |

| CAS Registry Number | 25230-59-5 | [5] |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.32 (s, 1H), 8.87 (dd, J = 4.7, 1.6 Hz, 1H), 8.09 (dd, J = 7.8, 1.7 Hz, 1H), 7.56 (dd, J = 7.9, 4.8 Hz, 1H), 3.95 (s, 3H) (Methyl ester proton inferred) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | Spectral data available in cited literature. | [1] |

Theoretical and Computational Studies

This section details the computational methodologies for investigating the properties of Methyl 2-formylnicotinate, based on established protocols for similar pyridine derivatives.[1][7][8]

A typical computational workflow for analyzing a molecule like Methyl 2-formylnicotinate involves several key steps, from initial structure preparation to the calculation of various molecular properties.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure Generation: The 3D structure of Methyl 2-formylnicotinate is generated using molecular building software (e.g., Avogadro, ChemDraw) from its known connectivity (SMILES: COC(=O)c1cccc(n1)C=O).

-

Computational Method Selection: Density Functional Theory (DFT) is a commonly employed method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a standard choice.

-

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is often used to provide a good balance between accuracy and computational cost for organic molecules.[1] This basis set includes diffuse functions (++) to describe anions and Rydberg states, and polarization functions (d,p) to allow for non-spherical electron density distribution.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be compared with experimental IR and Raman spectra.

The general workflow for the theoretical analysis is depicted below.

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept in this analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability.[7] A smaller gap suggests that the molecule is more polarizable and reactive.[7]

The following table presents DFT-calculated global reactivity and energetic parameters for a representative nicotinamide-based derivative, illustrating the type of data that can be generated for Methyl 2-formylnicotinate.[7]

| Parameter | Calculated Value | Unit |

| HOMO Energy | -6.587 | eV |

| LUMO Energy | -2.172 | eV |

| HOMO-LUMO Gap (ΔE) | 4.415 | eV |

| Dipole Moment | 3.45 | Debye |

| Total Energy | -1523.78 | a.u. |

| Electronegativity (χ) | 4.380 | eV |

| Chemical Hardness (η) | 2.208 | eV |

| Global Electrophilicity (ω) | 4.342 | eV |

Data adapted from a DFT study on a nicotinamide derivative for illustrative purposes.[7]

Reactivity and Mechanistic Insights

Theoretical studies can also shed light on reaction mechanisms. For pyridinecarboxaldehydes, nucleophilic addition to the carbonyl group is a key reaction.[5]

In protic solvents like water or methanol, the aldehyde group of pyridinecarboxaldehydes can undergo nucleophilic attack to form a gem-diol (hydration) or a hemiacetal, respectively. The position of the aldehyde group and the electronic nature of the pyridine ring influence the equilibrium of this reaction.[5]

The following diagram illustrates the general mechanism for the acid-catalyzed formation of a hemiacetal from a pyridine-2-carboxaldehyde analog.

Conclusion

While direct theoretical investigations on Methyl 2-formylnicotinate are not extensively documented in current literature, this guide demonstrates a robust computational framework for its analysis based on established methods for analogous pyridine derivatives. By employing DFT calculations, researchers can gain significant insights into the structural, electronic, and reactive properties of this molecule. The protocols and representative data presented herein offer a starting point for future in-silico studies, which will undoubtedly aid in the rational design and application of Methyl 2-formylnicotinate in various fields of chemical and pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-formylnicotinate from 2-Methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 2-formylnicotinate from 2-methylnicotinate via oxidation. The primary method described is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as a selective oxidizing agent for the conversion of the methyl group to a formyl group. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and safety precautions. A visual representation of the experimental workflow is also provided to facilitate understanding and implementation in a laboratory setting.

Introduction

Methyl 2-formylnicotinate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of more complex heterocyclic compounds. The targeted synthesis of this molecule requires a reliable and efficient method for the selective oxidation of the methyl group of 2-methylnicotinate. The Riley oxidation, a well-established method for the oxidation of α-methylene groups of carbonyl compounds and allylic/benzylic positions, proves to be a suitable approach for this transformation.[1][2] Selenium dioxide is a specific and powerful oxidizing agent for converting activated methyl groups on aromatic rings into aldehydes.[3]

Comparative Synthesis Data

While a specific high-yield synthesis for methyl 2-formylnicotinate is not extensively documented in publicly available literature, the oxidation of similar substrates provides insight into the expected outcomes. The following table summarizes relevant data from related reactions to offer a comparative perspective.

| Starting Material | Oxidizing Agent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 2-Methylpyridine | Selenium Dioxide | Toluene | Reflux | 2-Formylpyridine | Good | [4] |

| 2-Picoline | Selenium Dioxide | Not Specified | Not Specified | 2-Pyridine Carboxylic Acid | 50 | |

| 8-Methylquinoline | Selenium Dioxide | Not Specified | Not Specified | 8-Quinoline Aldehyde | 49 | |

| Ketone | Selenium Dioxide | 1,4-Dioxane | 100 °C, 7h | 1,2-Dicarbonyl | 70 | |

| 2-(hydroxymethyl)isonicotinate | Dess-Martin periodinane | Dichloromethane | Room Temperature, 2.5h | Methyl 2-formylisonicotinate | 85 | [5][6] |

Experimental Protocol: Riley Oxidation of 2-Methylnicotinate

This protocol is adapted from established procedures for the selenium dioxide oxidation of related methyl-substituted aromatic compounds.[4]

Materials:

-

2-Methylnicotinate

-

Selenium Dioxide (SeO₂)

-

Toluene (anhydrous)

-

Diatomaceous earth (e.g., Celite®)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylnicotinate (1.0 eq) in anhydrous toluene.

-

Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 eq) in one portion.

-

Safety Note: Selenium compounds are highly toxic. Handle selenium dioxide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

-

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the precipitated black selenium.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure methyl 2-formylnicotinate.

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data will be similar to that of its isomer, methyl 2-formylisonicotinate: ¹H NMR (400 MHz, CDCl₃) δ 10.15 (s, 1H), 8.95 (d, 1H), 8.49 (s, 1H), 8.09 (dd, 1H), 4.00 (s, 3H); Mass spectrum m/z 165 (M)⁺.[5][6]

-

Visualizing the Workflow

To aid in the conceptualization of the experimental process, the following diagrams illustrate the chemical transformation and the laboratory workflow.

Caption: Chemical transformation from 2-methylnicotinate to methyl 2-formylnicotinate.

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Use of Methyl 2-formylnicotinate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel agrochemicals derived from Methyl 2-formylnicotinate. This versatile building block, featuring both a reactive aldehyde and a methyl ester on a pyridine ring, offers a gateway to a diverse range of potential fungicides and herbicides.

Application Note 1: Synthesis of Pyridinylidene-based Fungicides

Introduction:

Methyl 2-formylnicotinate is a valuable precursor for the synthesis of fungicides, particularly those belonging to the nicotinamide class. By leveraging the reactivity of the formyl group, it is possible to introduce various pharmacophores that can interact with biological targets in fungi. One promising approach is the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have shown significant fungicidal activity. While direct synthesis from Methyl 2-formylnicotinate is not explicitly detailed in the literature, a closely related synthesis starting from nicotinic acid provides a robust framework. The formyl group can be readily oxidized to a carboxylic acid, which can then be converted to the corresponding acyl chloride and reacted with a suitable amine to yield the target fungicide.

Proposed Reaction Scheme:

A plausible synthetic route involves the initial oxidation of the formyl group of Methyl 2-formylnicotinate to a carboxylic acid, followed by conversion to an acyl chloride and subsequent amidation with a substituted thiophen-2-amine.

Biological Activity:

N-(thiophen-2-yl) nicotinamide derivatives have demonstrated potent fungicidal activity, particularly against cucumber downy mildew (Pseudoperonospora cubensis). The biological activity of these compounds is often evaluated by determining their half-maximal effective concentration (EC50).

Quantitative Data Summary:

| Compound ID | Target Pathogen | EC50 (mg/L) | Commercial Fungicide | EC50 (mg/L) |

| 4a | Pseudoperonospora cubensis | 4.69[1] | Diflumetorim | 21.44[1] |

| 4f | Pseudoperonospora cubensis | 1.96[1] | Flumorph | 7.55[1] |

Experimental Protocol: Synthesis of N-(5-chloro-2-thienyl)-2-carboxynicotinamide (Hypothetical)

This protocol is adapted from the synthesis of related nicotinamide fungicides.

1. Oxidation of Methyl 2-formylnicotinate:

-

In a round-bottom flask, dissolve Methyl 2-formylnicotinate (1.0 eq) in a suitable solvent such as a mixture of acetone and water.

-

Add a solution of potassium permanganate (KMnO4) (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bisulfite.

-

Filter the mixture to remove manganese dioxide and acidify the filtrate with 2N HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-carboxy-nicotinic acid methyl ester.

2. Acyl Chloride Formation:

-

Suspend the 2-carboxy-nicotinic acid methyl ester (1.0 eq) in dichloromethane (DCM).

-

Add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

3. Amidation:

-

Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF).

-

In a separate flask, dissolve 5-chloro-thiophen-2-amine (1.0 eq) and triethylamine (1.2 eq) in THF.

-

Add the acyl chloride solution dropwise to the amine solution at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify the crude product by column chromatography on silica gel.

Application Note 2: Synthesis of Pyridinylidene Hydrazone Herbicides

Introduction:

The formyl group of Methyl 2-formylnicotinate is a key functional group for the synthesis of herbicides through condensation reactions. One effective strategy is the formation of pyridinylidene hydrazones by reacting the aldehyde with substituted hydrazines. Hydrazone derivatives are known to possess a wide range of biological activities, including herbicidal effects. The resulting compounds can be screened for their ability to inhibit plant growth.

Proposed Reaction Scheme:

The synthesis involves a direct condensation reaction between Methyl 2-formylnicotinate and a substituted hydrazine to form the corresponding pyridinylidene hydrazone.

Experimental Protocol: Synthesis of Methyl 2-((2-(2,4-dinitrophenyl)hydrazono)methyl)nicotinate (Hypothetical)

This protocol is based on standard procedures for hydrazone formation.

1. Hydrazone Formation:

-

Dissolve Methyl 2-formylnicotinate (1.0 eq) in ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of 2,4-dinitrophenylhydrazine (1.0 eq) in a mixture of ethanol and a few drops of concentrated sulfuric acid.

-

Add the 2,4-dinitrophenylhydrazine solution to the Methyl 2-formylnicotinate solution.

-

Heat the mixture to reflux for 1-2 hours. The formation of a precipitate indicates the progress of the reaction.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by filtration.

-

Wash the solid with cold ethanol and then with water to remove any remaining acid.

-

Dry the product under vacuum.

-

Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure pyridinylidene hydrazone.

Quantitative Data Summary (Hypothetical):

The herbicidal activity of the synthesized compounds would be evaluated against various weed species. Data would be presented as the concentration required for 50% growth inhibition (GI50).

| Compound ID | Target Weed | GI50 (µM) |

| H-1 | Echinochloa crus-galli | 10-50 |

| H-1 | Amaranthus retroflexus | 5-25 |

Visualizations

Diagram 1: Synthetic Workflow for Fungicides

References

Application Notes and Protocols for Condensation Reactions of Methyl 2-formylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the condensation reactions of Methyl 2-formylnicotinate, a versatile building block in medicinal chemistry and materials science. The pyridine core of this molecule is a key pharmacophore in numerous biologically active compounds, and its derivatization through condensation reactions offers a straightforward route to novel chemical entities.

Introduction

Methyl 2-formylnicotinate is a pyridine derivative featuring an aldehyde and a methyl ester group. The aldehyde functionality is susceptible to nucleophilic attack, making it an ideal substrate for various condensation reactions. These reactions, such as the Knoevenagel and Henry reactions, allow for the formation of new carbon-carbon bonds and the introduction of diverse functional groups. The resulting α,β-unsaturated compounds are valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and functional materials. For instance, derivatives of nicotinic acid have shown potential as anti-inflammatory, anti-tumor, and insecticidal agents.

Key Condensation Reactions

Two of the most prominent condensation reactions involving aldehydes are the Knoevenagel and Henry reactions. These methods are widely used to introduce functionalities that can be further elaborated to generate complex molecular architectures.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] This reaction is typically catalyzed by a weak base. Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as nitriles, esters, or ketones.

A general scheme for the Knoevenagel condensation of Methyl 2-formylnicotinate is presented below:

Caption: Knoevenagel condensation of Methyl 2-formylnicotinate.

Table 1: Potential Products of Knoevenagel Condensation

| Active Methylene Compound | Product Name | Potential Applications |

| Malononitrile | Methyl 2-(2,2-dicyanovinyl)nicotinate | Organic synthesis intermediate |

| Diethyl malonate | Methyl 2-(2,2-bis(ethoxycarbonyl)vinyl)nicotinate | Pharmaceutical synthesis |

| Ethyl cyanoacetate | Methyl 2-(2-cyano-2-ethoxycarbonylvinyl)nicotinate | Precursor for heterocycles |

Henry (Nitroaldol) Reaction

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[2][3] The initial product is a β-nitro alcohol, which can often be dehydrated to form a nitroalkene.[2] These nitroalkenes are versatile intermediates that can be transformed into various other functional groups.

A general scheme for the Henry reaction of Methyl 2-formylnicotinate is depicted below:

Caption: Henry reaction of Methyl 2-formylnicotinate.

Table 2: Potential Products of the Henry Reaction

| Nitroalkane | Product Name | Potential Applications |

| Nitromethane | Methyl 2-(2-nitrovinyl)nicotinate | Synthesis of amino alcohols, ketones, and oximes |

| Nitroethane | Methyl 2-(2-nitroprop-1-en-1-yl)nicotinate | Building block for more complex molecules |

Experimental Protocols

The following are generalized protocols for the Knoevenagel and Henry reactions of Methyl 2-formylnicotinate, based on standard procedures for aromatic aldehydes. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize Methyl 2-(2,2-dicyanovinyl)nicotinate.

Materials:

-

Methyl 2-formylnicotinate

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-formylnicotinate (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Acidify the remaining solution with dilute hydrochloric acid to precipitate the product.

-

Collect the crude product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified Methyl 2-(2,2-dicyanovinyl)nicotinate.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Henry Reaction with Nitromethane

Objective: To synthesize Methyl 2-(2-nitrovinyl)nicotinate.

Materials:

-

Methyl 2-formylnicotinate

-

Nitromethane

-

Ammonium acetate (catalyst)

-

Acetic acid (solvent)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate with a reflux condenser

Procedure:

-

To a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add Methyl 2-formylnicotinate (1 equivalent), nitromethane (as both reactant and solvent or in a suitable solvent like acetic acid), and ammonium acetate (catalyst, e.g., 0.5 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and air dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

-

Characterize the purified Methyl 2-(2-nitrovinyl)nicotinate by analytical methods such as NMR, IR, and Mass Spectrometry.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of derivatives from Methyl 2-formylnicotinate.

References

Protocol for the oxidation of 2-methylnicotinate to Methyl 2-formylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective oxidation of methyl 2-methylnicotinate to methyl 2-formylnicotinate, a valuable intermediate in pharmaceutical synthesis. While various methods exist for the oxidation of methyl groups on pyridine rings, this protocol focuses on the use of selenium dioxide (SeO₂), a reagent known for its efficacy in the Riley oxidation of activated methyl groups. The procedure is designed to be a reliable starting point for laboratory-scale synthesis.

Introduction

The selective oxidation of a methyl group to an aldehyde on a pyridine ring, particularly in the presence of an ester functionality, presents a common synthetic challenge. Over-oxidation to the carboxylic acid is a frequent side reaction with many oxidizing agents. Selenium dioxide is a well-established reagent for the oxidation of activated methyl and methylene groups to carbonyl compounds, a reaction known as the Riley oxidation. The methyl group at the 2-position of the pyridine ring is analogous to a benzylic position, making it susceptible to oxidation by SeO₂. This protocol details a method for this transformation, providing a reproducible procedure for obtaining methyl 2-formylnicotinate.

Experimental Protocol: Riley Oxidation of Methyl 2-Methylnicotinate

This protocol is based on the general principles of the Riley oxidation and has been adapted for the specific substrate, methyl 2-methylnicotinate.

Materials:

-

Methyl 2-methylnicotinate

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite® or a similar filtration aid

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 2-methylnicotinate (1.0 equivalent) in anhydrous 1,4-dioxane.

-

Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 equivalents) portion-wise at room temperature. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite® to remove the selenium. Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 2-formylnicotinate.

-

Data Presentation

The following table summarizes the quantitative data for the proposed protocol.

| Parameter | Value | Notes |

| Reactants | ||

| Methyl 2-methylnicotinate | 1.0 eq | Starting material |

| Selenium Dioxide (SeO₂) | 1.1 eq | Oxidizing agent |

| Reaction Conditions | ||

| Solvent | 1,4-Dioxane (anhydrous) | A common solvent for Riley oxidations |

| Temperature | Reflux (~101 °C) | To ensure sufficient reaction rate |

| Reaction Time | 4 - 8 hours | Monitor by TLC/HPLC for completion |

| Work-up & Purification | ||

| Filtration | Celite® | To remove precipitated selenium |

| Extraction Solvents | Dichloromethane, NaHCO₃(aq), Brine | Standard aqueous work-up to remove acidic impurities and SeO₂ residues |

| Purification Method | Silica Gel Column Chromatography | To isolate the pure product |

| Expected Outcome | ||

| Product | Methyl 2-formylnicotinate | - |

| Theoretical Yield | - | Dependent on complete conversion and successful purification |

| Reported Yields (Analogous) | 50-70% | Yields for Riley oxidations can vary depending on the substrate. |

Experimental Workflow

Caption: Experimental workflow for the oxidation of Methyl 2-methylnicotinate.

Application of Methyl 2-formylnicotinate in Heterocyclic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-formylnicotinate is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structure, featuring both an aldehyde and a methyl ester on a pyridine ring, allows for diverse chemical transformations, making it a key intermediate in the development of novel pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of Methyl 2-formylnicotinate in the synthesis of fused heterocyclic systems, highlighting its utility in medicinal chemistry and drug discovery. The presence of the pyridine core and the reactive formyl group makes it a suitable precursor for constructing pyridopyrimidines, thienopyridines, and other fused systems of therapeutic interest, including potential anti-inflammatory and anti-cancer agents.

Key Applications in Heterocyclic Synthesis

Methyl 2-formylnicotinate is a versatile precursor for a variety of heterocyclic scaffolds due to the reactivity of its aldehyde group in condensation and cyclization reactions.

Synthesis of Pyridopyrimidines

Pyridopyrimidine scaffolds are prevalent in many biologically active compounds. Methyl 2-formylnicotinate can be utilized in the synthesis of pyridopyrimidinones through condensation reactions with urea or its derivatives. The general reaction involves the initial formation of a pyridylidenourea intermediate, followed by intramolecular cyclization.

Synthesis of Fused Pyridines via Knoevenagel Condensation

The aldehyde functionality of Methyl 2-formylnicotinate readily undergoes Knoevenagel condensation with active methylene compounds such as malononitrile and ethyl cyanoacetate.[1] The resulting vinylogous products are valuable intermediates that can be further cyclized to afford various fused pyridine systems. This approach is fundamental in constructing diverse heterocyclic libraries for drug screening.

Multicomponent Reactions for Dihydropyridine Synthesis